WRW4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WRW4 ist ein selektiver Antagonist der Formylpeptid-Rezeptor-2 (FPR2)-Signalgebung. Er hemmt die Bindung von WKYMVm an FPR2 und verhindert die durch WKYMVm, MMK 1, Amyloid β 42 und F-Peptid induzierte intrazelluläre Kalziumfreisetzung . Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, da sie die chemotaktische Migration und die Superoxidproduktion durch Amyloid β 42-Peptid blockieren kann .

Herstellungsmethoden

This compound wird durch eine Reihe von Peptidsynthesschritten synthetisiert. Die Verbindung hat die Sequenz WRWWWW-NH2 mit einer C-terminalen Amidmodifikation . Die Syntheseroute beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, typischerweise unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken. Die Reaktionsbedingungen beinhalten die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Entschützungsreagenzien wie TFA. Industrielle Produktionsmethoden für this compound beinhalten die großtechnische Peptidsynthese unter Verwendung automatisierter Peptidsynthesizer und die Reinigung durch Hochleistungsflüssigchromatographie (HPLC) um eine Reinheit von ≥95% zu erreichen .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäurereste durch andere Reste ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Aminosäurederivate. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind oxidiertes this compound, reduziertes this compound und verschiedene this compound-Analoga .

Wissenschaftliche Forschungsanwendungen

WRW4 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um die Signalwege des Formylpeptid-Rezeptors 2 zu untersuchen und neue Rezeptor-Antagonisten zu entwickeln.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Signalgebung des Formylpeptid-Rezeptors 2 (FPR2) selektiv antagonisiert. Es hemmt die Bindung von WKYMVm an FPR2 mit einem IC50 von 0,23 μM und verhindert die durch FPR2-Agonisten induzierte intrazelluläre Kalziumfreisetzung . Zu den molekularen Zielstrukturen von this compound gehören FPR2 und die Wege, die in seinem Wirkmechanismus beteiligt sind, umfassen die Hemmung der chemotaktischen Migration und der Superoxidproduktion durch Amyloid β 42-Peptid .

Wirkmechanismus

Target of Action

WRW4 primarily targets the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) . FPR2 is a G-protein-coupled receptor involved in the regulation of inflammatory responses and immune cell recruitment .

Mode of Action

This compound acts as a selective antagonist of FPR2 . It inhibits the binding of certain agonists to FPR2, such as WKYMVm, MMK-1, amyloid beta42 (Abeta42) peptide, and F peptide . This inhibition results in a decrease in intracellular calcium release induced by these agonists . Furthermore, this compound blocks chemotactic migration and superoxide generation by amyloid beta 42 peptide in human neutrophils .

Biochemical Pathways

This compound’s antagonistic action on FPR2 affects several biochemical pathways. For instance, it has been shown to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . In addition, it influences the ERK1/2 pathway, which is involved in cell proliferation, differentiation, and migration .

Result of Action

The antagonistic action of this compound on FPR2 leads to a variety of molecular and cellular effects. For example, it has been shown to decrease the release of proinflammatory cytokines in cells treated with LPS, reversing the LPS-induced attenuation of cell proliferation, migration, invasion, and angiogenesis, and increasing apoptosis . Moreover, this compound impairs the development of pulmonary fibrosis in response to irradiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, radiation therapy can increase the expression of FPR2, the target of this compound, thereby potentially influencing its efficacy . .

Biochemische Analyse

Biochemical Properties

WRW4 interacts with the formyl peptide receptor-like 1 (FPRL1), inhibiting the binding of WKYMVm to FPRL1 . This interaction plays a crucial role in the regulation of host responses during inflammation .

Cellular Effects

This compound has been shown to inhibit Abeta42 peptide-induced superoxide generation and chemotactic migration of neutrophils . It also completely inhibits the internalization of Abeta42 peptide in human macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to FPRL1 and inhibiting its activation . This results in the inhibition of intracellular calcium increase, extracellular signal-regulated kinase activation, and chemotactic cell migration towards WKYMVm .

Vorbereitungsmethoden

WRW4 is synthesized through a series of peptide synthesis steps. The compound has the sequence WRWWWW-NH2, with a C-terminal amide modification . The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA. Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers and purification by high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Analyse Chemischer Reaktionen

WRW4 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where specific amino acid residues are replaced with other residues to create analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like amino acid derivatives. Major products formed from these reactions include oxidized this compound, reduced this compound, and various this compound analogs .

Vergleich Mit ähnlichen Verbindungen

WRW4 ist unter den Formylpeptid-Rezeptor-Antagonisten einzigartig durch seine hohe Selektivität für FPR2 und seine Fähigkeit, mehrere durch FPR2 vermittelte Signalwege zu hemmen. Zu ähnlichen Verbindungen gehören:

Cyclosporin H: Ein weiterer FPR2-Antagonist mit unterschiedlichen Selektivitäts- und Potenzprofilen.

Boc-MLF: Ein Formylpeptid-Rezeptor-Antagonist mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

N-Formyl-Met-Leu-Phe (fMLF): Ein bekannter Formylpeptid-Rezeptor-Agonist, der in verschiedenen Forschungsstudien verwendet wird.

This compound zeichnet sich durch seine spezifische Hemmung der durch FPR2 vermittelten Signalgebung und seine breite Palette an Anwendungen in der wissenschaftlichen Forschung aus .

Eigenschaften

IUPAC Name |

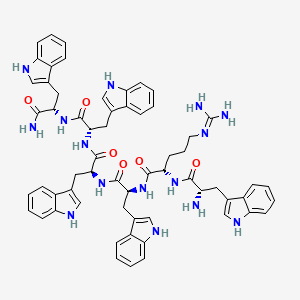

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDOVLLPORVJP-WOAIKHIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H65N15O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)